Higher Potency for CaSR Inhibition Compared to Structural Precursor 7e
Calhex 231 demonstrates significantly enhanced potency as a calcilytic compared to its sulfonamide-linked precursor 7e. This improvement stems from a key structural modification within the same chemical series [1].
| Evidence Dimension | Inhibition of calcium-induced [3H]inositol phosphate accumulation (IC50) |
|---|---|
| Target Compound Data | 0.33 +/- 0.02 μM |
| Comparator Or Baseline | Compound 7e (IC50 = 5.4 +/- 0.5 μM) |
| Quantified Difference | Approximately 16-fold higher potency (lower IC50) |
| Conditions | CHO cells expressing human CaSR |
Why This Matters
This demonstrates the significant gain in target engagement achieved by the specific carboxamide and 4-chlorophenyl modifications of Calhex 231 over earlier analogs, justifying its selection for assays requiring high potency CaSR blockade.
- [1] Kessler, A., Faure, H., Petrel, C., Rognan, D., Césario, M., Ruat, M., Dauban, P., & Dodd, R. H. (2006). N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity. *Journal of Medicinal Chemistry*, 49(17), 5119-5128. View Source
